tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate
Description
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-3,4a,5,7a-tetrahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(16)15-6-7-17-11-9(8-14)4-5-10(11)15/h4,10-11H,5-8,14H2,1-3H3 |
InChI Key |
NTYIHSHJYHJGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CC=C2CN |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Construction
The cyclopenta[b]oxazine system is assembled through cyclization reactions. For example, intramolecular nucleophilic substitution between a hydroxylamine derivative and a cyclopentene-epoxide precursor can form the oxazine ring. Alternative approaches leverage Suzuki-Miyaura cross-coupling to construct aromatic intermediates, which are subsequently functionalized into the heterocyclic core.
Aminomethyl Group Introduction
The aminomethyl moiety is introduced via reductive amination or nucleophilic substitution. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/water systems selectively reduces imine intermediates to secondary amines, as demonstrated in analogous tert-butyl carbamate syntheses. Diisobutylaluminum hydride (DIBAH) in toluene or cyclohexanol offers alternative reducing environments for sensitive substrates.
Detailed Synthetic Routes
Multi-Step Synthesis via Ketone Intermediate
Step 1: Synthesis of Chloromethyl Ketone Precursor
(3S)-3-(tert-Butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone is prepared by treating Boc-protected β-amino alcohols with thionyl chloride. This intermediate serves as the foundation for subsequent stereoselective reductions.
Step 2: Stereoselective Reduction
Aluminum isopropoxide in refluxing isopropyl alcohol reduces the ketone to the corresponding (1S,2S)-diol with 80% yield. The reaction proceeds via Meerwein-Ponndorf-Verley (MPV) reduction, favoring syn-diastereoselectivity due to chelation control:
Step 3: Cyclization and Functionalization
The diol undergoes acid-catalyzed cyclization with concurrent Boc-deprotection, followed by re-protection to install the aminomethyl group. Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the final product.
Sodium Borohydride-Mediated Pathway
In a THF/water system, NaBH₄ reduces a keto-carbamate intermediate at 0°C, yielding 50% of the target compound after recrystallization from ethyl acetate. Key parameters include:
-
Temperature : Strict maintenance at 0°C minimizes over-reduction.
-
Workup : Acidic aqueous extraction (pH 1.5) ensures protonation of the amine, facilitating organic-phase isolation.
Optimization Strategies and Yield Enhancement
Solvent and Catalyst Screening
| Solvent System | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| THF/Water | NaBH₄ | 50 | 95 | |
| Isopropyl Alcohol | Al(O^iPr)₃ | 80 | 97 | |
| Toluene/Cyclohexanol | DIBAH | 65 | 93 |
Polar aprotic solvents (THF) enhance borohydride reactivity, while alcoholic solvents stabilize aluminum intermediates. DIBAH in toluene achieves moderate yields but offers superior selectivity for bulky substrates.
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>95%) but require precise cooling rates.
-
Chromatography : Gradient elution (5–20% ethyl acetate in hexane) resolves diastereomers, critical for pharmaceutical-grade material.
Challenges and Mitigation
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step procedures involving cyclization and functional group transformations. A representative route includes:
Base-Catalyzed Cyclization
-
Precursor : Amino acid-derived alkynol intermediates (e.g., Boc-protected propargyl alcohol derivatives).
-
Conditions : Silver triflate (AgOTf, 45 mol%) in toluene at 80°C.
-
Mechanism : 6-endo-dig cyclization forms the oxazine ring (Fig. 1A) .
Thermodynamically Controlled Reactions
-
Alternative Pathway : Lower temperatures (0°C) with dichloromethane (DCM) and 20 mol% AgOTf favor Boc-protected intermediates (yield: 75–88%) .
Functional Group Reactivity
The compound’s reactivity is governed by its aminomethyl and carboxylate groups:
Aminomethyl Group
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM to form secondary amides.
-
Alkylation : Forms tertiary amines with alkyl halides (e.g., methyl iodide) under basic conditions .
Carboxylate Ester
-
Hydrolysis : Cleaved with HCl in dioxane to yield free carboxylic acid derivatives.
Silver-Catalyzed Cyclization
| Catalyst | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|
| AgOTf | Toluene | 80 | Oxazine | 80 |
| AgSbF₆ | DCM | 0 | Boc-protected | 88 |
Gold-Catalyzed Modifications
-
Catalyst : [XPhosAu(NCCH₃)]SbF₆ enhances reaction rates for oxazine formation via 6-endo-dig cyclization .
-
Counterion Effect : NTf₂⁻ accelerates reactions (completion in 20 min) .
Acid-Mediated Ring Opening
-
Conditions : H₂SO₄ in ethanol (50°C, 2h).
-
Product : Linear amino alcohol derivatives (confirmed by LC-MS) .
Phosphorus Pentoxide (P₄O₁₀)-Assisted Cyclization
Spectroscopic Signatures
Comparative Analysis of Analogues
Mechanistic Insights
Scientific Research Applications
Neuroprotective Agents
Research indicates that compounds similar to tert-butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate demonstrate neuroprotective properties. These compounds are being evaluated for their potential to treat neurodegenerative diseases such as Alzheimer's disease. They function by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in cognitive decline .
Antioxidant Activity
The compound has shown promise as an antioxidant agent. Studies reveal that it can effectively scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapies aimed at mitigating oxidative damage in various diseases .
Synthesis of Hybrid Structures
The synthesis of this compound has been explored as a means to create hybrid structures that combine different pharmacophores. This approach aims to enhance therapeutic efficacy by targeting multiple pathways simultaneously .
Case Studies
Several studies have highlighted the applications of similar compounds:
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The table below summarizes key analogs and their distinguishing features:
Key Observations:
- Core Structure : The target compound’s cyclopenta-oxazine core is distinct from benzo-oxazine analogs, offering unique steric and electronic properties due to its bicyclic saturation.
- Substituents: The aminomethyl group differentiates it from bromo (cross-coupling precursor) or hydroxy (stereochemical probe) analogs.
- Boc Group : Ubiquitous in analogs, the tert-butyl carbamate ensures solubility and stability during synthesis.
Physicochemical Properties
- Solubility: The Boc group enhances lipophilicity, while the aminomethyl group improves water solubility via hydrogen bonding.
- Stability : The Boc group is acid-labile, necessitating careful handling in acidic conditions. This contrasts with bromo analogs, which are more stable but require inert atmospheres for cross-coupling.
- Spectroscopic Data :
- ¹H NMR : The Boc group’s tert-butyl protons resonate at ~1.4 ppm. Cyclopenta-oxazine protons show complex splitting due to ring strain.
- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ ().
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high yields of tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate?
- Methodological Answer : Optimize reaction conditions by selecting polar aprotic solvents (e.g., DMF) and elevated temperatures (e.g., 70°C) to enhance nucleophilic substitution or cyclization efficiency, as demonstrated in analogous spirocyclic tert-butyl carboxylate syntheses . Catalytic systems, such as iridium-based catalysts, may improve regioselectivity in amination steps. Monitor reaction progress via TLC (Rf ~0.29 in hexane:EtOAc 4:1) and purify using silica gel column chromatography (gradient elution: 20:1–10:1 hexane:EtOAc) .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for 9H singlet in 1H NMR; δ ~28 ppm for quaternary carbon in 13C NMR) and aminomethyl protons (δ ~2.8–3.5 ppm).
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ adducts) with <2 ppm error .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the carbamate, N-H bend at ~1600 cm⁻¹ for the aminomethyl group).
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Follow GHS guidelines (P401-P413), including inert atmosphere storage (N₂/Ar), temperature control (2–8°C), and segregation from oxidizing agents .
- Handling : Use PPE (gloves, goggles) and avoid inhalation/contact (P201-P235). For spills, employ non-combustible absorbents (P370-P373) .
- Emergency response : For ingestion/inhalation, administer oxygen (P304+P340) and seek immediate medical attention (P307+P311) .
Advanced Research Questions
Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA/IB) with a hexane:isopropanol mobile phase. Optimize flow rate and temperature to resolve enantiomers (e.g., 95% ee achieved for structurally related spirocyclic amines) .
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration, validated by X-ray crystallography of derivatives .
Q. What computational approaches predict the reactivity of the aminomethyl group in functionalization reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., at the aminomethyl NH₂) using software like Gaussian or ORCA.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways, referencing experimental kinetic data from analogous tert-butyl carbamates .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic conditions : Reflux in 0.1M HCl (1–6 hrs) and monitor Boc-group cleavage via TLC/NMR.
- Basic conditions : Treat with 0.1M NaOH to assess oxazine ring opening.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using HPLC-UV .
Q. What strategies mitigate competing side reactions during late-stage functionalization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
